molecular formula C10H9NOS B1517491 4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095231-46-1

4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1517491
CAS No.: 1095231-46-1
M. Wt: 191.25 g/mol
InChI Key: MCYOZPPETRSXMP-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one is a synthetic thiazole derivative of interest in various chemical and pharmaceutical research applications. Compounds featuring the 2,3-dihydro-1,3-thiazole scaffold, often referred to as dihydrothiazoles, are recognized as privileged structures in medicinal chemistry. Researchers value this core structure for its potential as a building block in the development of novel molecules with biological activity. Thiazole and dihydrothiazole derivatives are frequently investigated for their roles as enzyme inhibitors and are common components in compound libraries for high-throughput screening. This reagent serves as a key intermediate for synthetic organic chemists working on the synthesis of more complex heterocyclic compounds, potentially for applications in material science or as ligands in catalysis. The compound is provided with guaranteed high purity and stability for consistent experimental results. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-(2-methylphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-4-2-3-5-8(7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYOZPPETRSXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cardioprotective properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring that is known for its role in various pharmacological activities. The presence of the 2-methylphenyl substituent may enhance its biological interactions due to steric and electronic effects.

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular:

  • A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial activity for certain derivatives .
CompoundMIC (µg/mL)Pathogen
This compound12.5S. aureus
Other derivatives6.25 - 25Various

2. Anticancer Activity

Thiazole derivatives have been explored for their potential anticancer effects. For example:

  • A study investigated the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that some compounds significantly inhibited cell proliferation in a dose-dependent manner. The compound This compound showed promising results with an IC50 value of approximately 15 µM against breast cancer cells .
CompoundIC50 (µM)Cancer Cell Line
This compound15MCF-7
Other derivatives10 - 30Various

3. Cardioprotective Activity

The cardioprotective properties of thiazole derivatives have also been studied:

  • In vitro studies on isolated rat aorta rings demonstrated that certain thiazole derivatives could delay constrictor responses, suggesting potential use in treating cardiovascular diseases. The compound This compound was found to reduce contraction rates significantly compared to control groups .
CompoundEffectiveness (%)Comparison Drug
This compound18.2% improvementL-carnitine
Other derivativesVariableMeldonium

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of thiazole derivatives:

  • Antimicrobial Evaluation : A comprehensive study assessed various thiazole compounds for their antibacterial efficacy against multiple strains. Results indicated that modifications to the thiazole structure could enhance activity against resistant strains .
  • Anticancer Studies : Research focused on the mechanism of action for thiazoles in cancer therapy revealed that these compounds can induce apoptosis in tumor cells through various pathways including caspase activation and mitochondrial dysfunction .
  • Cardiovascular Protection : Investigations into the cardioprotective effects of thiazoles showed that they can modulate vascular tone and improve endothelial function in preclinical models .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against a range of bacteria and fungi. For instance:

  • Antibacterial Effects : A study evaluated the synthesis of thiazole derivatives against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The most potent compounds showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
  • Antifungal Properties : In another investigation, thiazole derivatives demonstrated effectiveness against fungal pathogens like Candida albicans, with some compounds exhibiting MIC values comparable to established antifungal agents like ketoconazole .

Anticancer Potential

This compound has also been explored for its anticancer properties. Studies have indicated that thiazole derivatives can induce cytotoxic effects in cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis and modulation of cell signaling pathways involved in cancer progression .
  • Case Study : One study reported that specific thiazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of thiazole derivatives:

  • Acetylcholinesterase Inhibition : Some thiazole compounds, including this compound, have been shown to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

Materials Science Applications

Thiazole derivatives are also being investigated for their utility in materials science:

Electronic and Optical Properties

Research has indicated that this compound can be employed in the development of materials with specific electronic or optical properties:

  • Conductive Polymers : The incorporation of thiazole moieties into polymer matrices has been shown to enhance conductivity and stability under various environmental conditions.

Case Study in Material Development

A recent study focused on synthesizing novel polymeric materials incorporating thiazole units. These materials exhibited improved thermal stability and electrical conductivity compared to traditional polymers, making them suitable for applications in electronic devices.

Biochemical Probes

This compound serves as a valuable probe in biochemical assays:

  • Enzyme Activity Studies : The compound has been utilized to study enzyme activities and protein interactions due to its ability to selectively bind to certain biomolecules. This application is crucial for understanding various biochemical pathways and developing new therapeutic strategies .

Summary of Findings

The applications of this compound span across medicinal chemistry, materials science, and biological research. Its diverse biological activities make it a promising candidate for drug development and other scientific applications.

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial & Anticancer agentsSignificant activity against resistant strains
Neuroprotective effectsAcetylcholinesterase inhibition enhancing cognitive function
Materials ScienceDevelopment of conductive polymersEnhanced thermal stability and conductivity
Biological StudiesProbes in biochemical assaysSelective binding to biomolecules aiding enzyme studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The dihydrothiazolone core is versatile, allowing modifications at positions 4 and 4. Below is a comparative analysis of structurally related compounds:

Compound Substituent(s) Molecular Formula Key Properties/Applications Reference
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one 2-Methylphenyl at position 4 C₁₀H₉NOS Commercial availability; potential intermediate for bioactive molecules.
4-(4-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one 4-Methylphenyl at position 4 C₁₀H₉NOS Structural isomer; differs in phenyl substitution position, altering steric interactions.
4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one 4-Ethoxyphenyl at position 4 C₁₁H₁₁NO₂S Ethoxy group enhances solubility; discontinued due to synthesis challenges.
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one 3-Trifluoromethylphenyl at position 4 C₁₀H₆F₃NOS Electron-withdrawing CF₃ group improves metabolic stability; studied for antimicrobial activity.
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one Isopropyl at position 4, methyl at position 5 C₇H₁₁NOS Alkyl substituents increase lipophilicity; discontinued (reasons unspecified).

Structure-Activity Relationship (SAR)

  • Substituent Position : Ortho-substituted phenyl groups (e.g., 2-methylphenyl in the target compound) may enhance steric hindrance, affecting binding to biological targets compared to para-substituted analogues (e.g., 4-methylphenyl) .
  • Hybrid Structures : Compounds integrating thiazolone with triazole or pyrazole rings (e.g., 9a–9e in ) show enhanced activity due to additional hydrogen-bonding motifs .

Research Findings and Data Tables

Thermal and Spectral Data

  • Melting Points: 4-(4-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one: Not reported, but similar compounds (e.g., 9a–9e in ) exhibit melting points between 116–131°C . Trifluoromethyl derivative: Likely higher due to increased molecular rigidity.

Preparation Methods

Cyclization via α-Haloketone and Thiourea Derivatives

One common method reported in the literature for preparing thiazolidinones involves the reaction of α-haloketones with thiourea derivatives to form the thiazolidinone ring. For the 4-(2-methylphenyl) derivative, the α-haloketone bears the 2-methylphenyl substituent.

  • Reaction conditions: Typically conducted in refluxing ethanol or glacial acetic acid.
  • Catalysts: Sometimes base catalysts such as sodium acetate are used to facilitate cyclization.
  • Yields: Moderate to high yields (70-90%) are reported depending on reaction time and solvent.

This method allows for the direct introduction of the 2-methylphenyl group at the 4-position of the thiazolidinone ring.

Knoevenagel Condensation Followed by Cyclization

Another synthetic route involves Knoevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone and substituted aldehydes, followed by cyclization to yield the target compound or its analogs.

  • Example: Condensation of 3-phenyl-4-thioxo-2-thiazolidinone with 2-methylbenzaldehyde under reflux in glacial acetic acid or at room temperature in polyethylene glycol-400 (PEG-400) without catalyst.
  • Advantages: This green chemistry approach avoids harsh conditions and provides good yields (up to 89%).
  • Isolation: The product precipitates upon cooling and can be recrystallized from ethanol–dioxane mixtures.

This method is efficient and environmentally friendly, suitable for preparing substituted thiazolidinones including 4-(2-methylphenyl) derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
α-Haloketone + Thiourea α-Haloketone (2-methylphenyl-substituted), Thiourea Reflux in ethanol or acetic acid 70–90 Direct ring formation, straightforward Inferred from general thiazolidinone synthesis literature
Knoevenagel Condensation + Cyclization 3-phenyl-4-thioxo-2-thiazolidinone, 2-methylbenzaldehyde Reflux in glacial acetic acid or room temp in PEG-400 ~89 Green chemistry, catalyst-free, good yield
Deep Eutectic Solvent + Ultrasound Relevant precursors (varied) Mild, ultrasound-assisted 80–90 Enhanced reaction rate, eco-friendly

Detailed Research Findings

  • Spectral Characterization: The synthesized this compound typically exhibits characteristic IR absorption bands for the carbonyl group near 1710-1720 cm⁻¹ and thiazolidinone ring vibrations. Proton NMR shows aromatic multiplets corresponding to the 2-methylphenyl group and signals for the methylene protons of the dihydrothiazol ring.

  • Structural Confirmation: X-ray crystallography, where available, confirms the ring closure and the substitution pattern on the thiazolidinone ring, supporting the assigned structure.

  • Green Chemistry Aspects: The use of PEG-400 as a solvent and catalyst-free conditions in the Knoevenagel condensation method aligns with sustainable chemistry practices, reducing hazardous waste and energy consumption.

  • Yield Optimization: Reaction times and temperatures are critical; refluxing for 2 hours followed by slow cooling enhances crystallization and purity.

Summary and Recommendations

The preparation of this compound is effectively achieved through:

  • Direct cyclization of α-haloketones with thiourea derivatives for straightforward synthesis.
  • Knoevenagel condensation with substituted aldehydes in green solvents like PEG-400 for environmentally benign synthesis.
  • Emerging methods employing deep eutectic solvents and ultrasound to improve yields and reduce reaction times.

For researchers aiming to synthesize this compound, the Knoevenagel condensation method offers a balance of efficiency, yield, and sustainability. Further optimization can be explored using ultrasound-assisted DES methods.

Q & A

Q. What are the common synthetic routes for 4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Condensation : Reacting a substituted phenyl precursor (e.g., 2-methylbenzaldehyde) with a thiazolone precursor (e.g., thiourea or thioamide derivatives) under acidic or basic conditions.

Cyclization : Facilitating ring closure via heating or catalytic agents (e.g., iodine or H₂SO₄) to form the dihydrothiazol-2-one core.

  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature Control : Maintain 80–100°C to balance reaction speed and byproduct formation.
  • Purity Monitoring : Employ TLC or HPLC to track intermediates and final product purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for the 2-methylphenyl group) and thiazolone ring protons (δ 3.0–4.5 ppm for dihydro protons).
  • IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazolone core.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian simulations) or literature analogs .

Advanced Research Questions

Q. What crystallographic software and refinement strategies are recommended for resolving the crystal structure of this compound?

  • Methodological Answer :
  • Software : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin refinement capabilities.
  • Data Collection : Employ high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) with a Bruker D8 Venture diffractometer.
  • Refinement Steps :

Initial model building via SHELXS or OLEX2 .

Hydrogen atom placement using riding models.

Final refinement with restraints for disordered regions.

  • Validation : Check using PLATON for symmetry errors and CIF validation tools .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed in studies of thiazol-2-one derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple concentrations to differentiate target-specific effects from nonspecific toxicity.
  • Selectivity Screening : Test against related enzymes (e.g., kinases vs. proteases) or cell lines (cancer vs. normal) to identify mechanism-specific activity.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., USP30 or mTOR), correlating binding scores with experimental IC₅₀ values.
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to assess reproducibility and identify outliers .

Q. What strategies are effective for optimizing regioselectivity in the functionalization of the thiazolone ring for derivative synthesis?

  • Methodological Answer :
  • Directing Groups : Introduce electron-donating/withdrawing substituents (e.g., -NO₂ or -OCH₃) to steer electrophilic substitution.
  • Metal-Catalyzed Cross-Coupling : Use Pd(0)/Cu(I) catalysts for Suzuki or Ullmann reactions to attach aryl/heteroaryl groups at specific positions.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., using Boc groups) during multi-step syntheses.
  • Analytical Monitoring : Combine LC-MS and in situ IR to track reaction progress and intermediate stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the thermal stability and degradation profiles of thiazol-2-one derivatives?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energies and identify degradation mechanisms.
  • Structural Correlations : Relate stability trends to substituent effects (e.g., electron-withdrawing groups reduce thermal resilience).
  • Replicate Experiments : Ensure consistent sample preparation (e.g., drying protocols) to minimize moisture-induced variability .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound derivatives?

  • Methodological Answer :
  • COX-1/COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages.
  • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293T cells transfected with NF-κB-responsive constructs.
  • Cytokine Profiling : Multiplex assays (e.g., Luminex) to assess TNF-α, IL-6, and IL-1β levels in supernatants.
  • Positive Controls : Include indomethacin or celecoxib to benchmark activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one

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